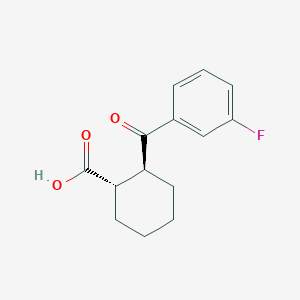
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate is a chemical compound with the molecular formula C18H36N2O8S and a molecular weight of 440.55204 g/mol . It is known for its unique structure, which includes two acrylate groups attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
準備方法
The synthesis of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
化学反応の分析
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the ester bonds in the acrylate groups can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
作用機序
The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with radical initiators to form polymers, which can then interact with other molecules or surfaces. This reactivity makes it useful in various applications, including coatings and adhesives.
類似化合物との比較
Similar compounds to Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate include:
Diethylaminoethyl acrylate: A precursor in the synthesis of the compound.
Acrylamide: Another acrylate compound used in polymer synthesis.
Methacryloyloxyethyltrimethylammonium chloride: A similar compound with a different ammonium group.
This compound is unique due to its dual acrylate groups and the presence of a diethylammonium ion, which provides distinct reactivity and functional properties .
特性
分子式 |
C18H36N2O8S |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
diethyl(2-prop-2-enoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H17NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h2*4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
InChIキー |
LPHWEHDDFHKNSK-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)C=C.CC[NH+](CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


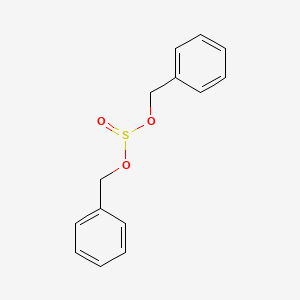
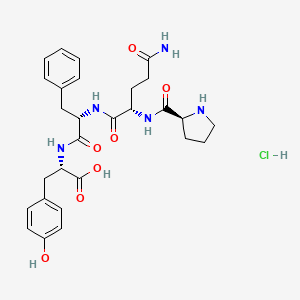
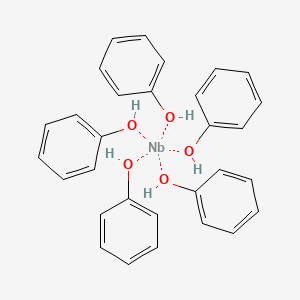
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)
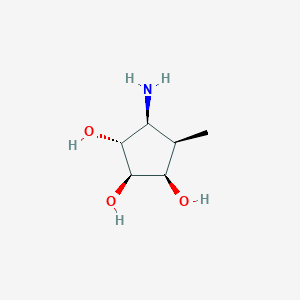
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
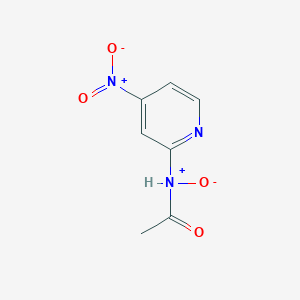
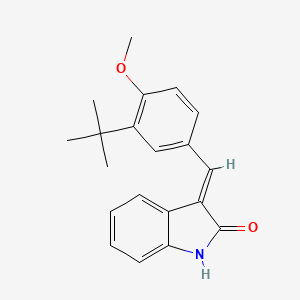
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
